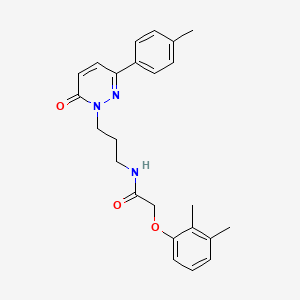

2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-17-8-10-20(11-9-17)21-12-13-24(29)27(26-21)15-5-14-25-23(28)16-30-22-7-4-6-18(2)19(22)3/h4,6-13H,5,14-16H2,1-3H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFYSCBURGKBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be categorized as an acetamide derivative with a complex structure that includes a pyridazine moiety and a dimethylphenoxy group. Its molecular formula is C₁₈H₁₈N₄O₂, and it possesses specific functional groups that contribute to its biological activity.

Research indicates that the compound exhibits anti-inflammatory , anticonvulsant , and cytotoxic properties. The underlying mechanisms are believed to involve the inhibition of specific enzymes and receptors associated with inflammatory pathways and neuronal excitability.

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting its utility in treating inflammatory conditions .

- Anticonvulsant Activity : In animal models, the compound has exhibited anticonvulsant effects comparable to established medications like phenobarbital. The effective dose (ED50) for seizure suppression was reported at 13-21 mg/kg, indicating promising therapeutic potential in epilepsy management .

- Cytotoxicity : Preliminary cytotoxicity assays against various cancer cell lines have shown that the compound can inhibit cell proliferation effectively. The percentage growth inhibition (GI %) values were comparable to reference drugs in certain assays, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Case Study 1: Anticonvulsant Efficacy

In a study conducted by Morieux et al., the anticonvulsant efficacy of various acetamide derivatives was evaluated. The compound demonstrated significant efficacy in the maximal electroshock seizure (MES) model, outperforming traditional anticonvulsants like phenobarbital . This suggests that modifications in the acetamide structure can lead to enhanced anticonvulsant properties.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on a panel of 59 cancer cell lines revealed that the compound exhibited selective cytotoxic effects against certain types of cancer cells. The positive cytotoxic effects were noted in leukemia and melanoma cell lines, with growth inhibition percentages reaching up to 20% compared to control treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds share partial structural homology with the target molecule:

Compound i : (Z)-N,N′-(Ethene-1,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide]

- Key features: Dimeric structure with two 2,6-dimethylphenoxy-acetamide units linked by an ethene bridge. Symmetrical design may enhance avidity in target binding but reduce metabolic stability.

- Comparison: The target compound’s 2,3-dimethylphenoxy group (vs. The pyridazinone-p-tolyl-propyl chain in the target offers a rigid heterocyclic core absent in Compound i, which could confer selectivity for specific biological targets.

Compound j : (S)-N-[(2S,3S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Key features: Complex peptide-like backbone with multiple stereocenters and a tetrahydropyrimidinone group. Designed for high specificity in enzymatic inhibition (e.g., protease targets).

- Comparison: The target compound lacks the peptide-like flexibility of Compound j, favoring instead a compact, planar pyridazinone core. This may limit off-target interactions but reduce adaptability in binding diverse conformations.

CS-0309467 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Key features: Dihydrobenzodioxin group enhances electron-rich properties, while the dimethylaminomethylphenyl moiety introduces basicity.

- Both compounds share an acetamide-like linker but differ in substituent placement, impacting solubility and bioavailability.

Tabulated Comparison

*Estimated based on structural analysis.

Research Findings and Hypotheses

- Metabolic Stability: The pyridazinone core in the target compound may confer greater resistance to oxidative metabolism compared to Compound i’s ether-linked dimer .

- Solubility: The p-tolyl group in the target likely reduces aqueous solubility relative to CS-0309467’s dimethylaminomethylphenyl group, which introduces basicity and improves solubility .

- Target Selectivity: The rigid pyridazinone structure could enhance selectivity for flat binding sites (e.g., ATP pockets in kinases) over the flexible, peptide-like Compound j .

Notes

- Direct pharmacological data for the target compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Evidence compounds are labeled for research use only, highlighting the preliminary stage of development for these molecules .

- Future studies should prioritize in vitro binding assays and ADMET profiling to confirm hypothesized properties.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reaction Type | Conditions | Key Reagents | Yield Optimization Tips |

|---|---|---|---|---|

| 1 | Substitution | Alkaline pH, 80°C | 2,3-dimethylphenol, K₂CO₃ | Use excess phenol to drive reaction |

| 2 | Reduction | Fe powder, HCl, 60°C | – | Monitor pH to avoid over-acidification |

| 3 | Condensation | RT, DMF | Cyanoacetic acid, EDC | Add molecular sieves to absorb H₂O |

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and confirm absence of impurities .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) and detect by-products .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight .

- X-ray Crystallography: Resolve crystal structure for stereochemical confirmation (if crystalline) .

Q. Table 2: Typical NMR Peaks for Key Moieties

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridazinone core | 6.8–7.2 (aromatic H) | 160–165 (C=O) |

| Acetamide chain | 2.1–2.3 (CH₃) | 25–30 (CH₂), 170–175 (C=O) |

Advanced: How can researchers optimize reaction yields and minimize by-products?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent ratio) and identify optimal conditions .

- Computational Modeling: Quantum chemical calculations (DFT) predict reaction pathways and transition states, reducing trial-and-error .

- Catalyst Screening: Test palladium or enzyme catalysts for regioselective coupling .

Case Study:

A study on pyridazinone derivatives achieved 85% yield by optimizing solvent (acetonitrile > DMF) and reaction time (48h > 24h) via DoE .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC .

- Thermal Stability: Heat to 60°C for 72h; monitor decomposition using TGA/DSC .

- Oxidative Stability: Expose to H₂O₂ (3%) and track by-product formation .

Q. Table 3: Stability Profile (Hypothetical Data)

| Condition | Degradation (%) | Major By-Product |

|---|---|---|

| pH 1 | 15 | Hydrolyzed acetamide |

| pH 13 | 40 | Pyridazinone ring cleavage |

| 60°C, 72h | 10 | Isomerization product |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) .

Biological Assays: Test against target enzymes (e.g., kinases) or receptors using IC₅₀ assays .

Computational Docking: Predict binding modes with proteins (e.g., COX-2 or EGFR) .

Q. Table 4: SAR Example (Hypothetical Data)

| Analog | Structural Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| A | p-Tolyl → 3-Cl-phenyl | 0.12 (EGFR inhibition) |

| B | Acetamide → propionamide | 2.5 (COX-2 inhibition) |

Advanced: How to resolve contradictions in reported stability or bioactivity data?

Methodological Answer:

- Reproduce Experiments: Validate methods (e.g., HPLC conditions) across labs .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Advanced Characterization: Use LC-MS/MS to detect trace impurities affecting bioactivity .

Example: A reported instability at pH 7 might conflict due to uncontrolled temperature; repeating tests under strict N₂ atmosphere resolves discrepancies .

Advanced: What computational tools are recommended for reaction optimization?

Methodological Answer:

- Reaction Path Search: GRRM or Gaussian for transition-state analysis .

- Machine Learning: Train models on reaction databases to predict optimal catalysts/solvents .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .

Case Study: ICReDD reduced optimization time by 60% using quantum calculations to guide experimental conditions for pyridazinone derivatives .

Advanced: How to design pharmacokinetic (PK) and toxicity studies?

Methodological Answer:

- In Vitro PK: Use Caco-2 cells for permeability and microsomes for metabolic stability .

- In Vivo Toxicity: Acute toxicity testing in rodents (LD₅₀) and genotoxicity assays (Ames test) .

- ADMET Prediction: Software like SwissADME to forecast absorption and CYP interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.